molecular formula C11H6ClF3O B11867719 2-Chloro-1-(trifluoromethoxy)naphthalene

2-Chloro-1-(trifluoromethoxy)naphthalene

Cat. No.: B11867719
M. Wt: 246.61 g/mol
InChI Key: TUYVAOPDMYZFKT-UHFFFAOYSA-N
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Description

2-Chloro-1-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C11H6ClF3O It is a derivative of naphthalene, where a chlorine atom and a trifluoromethoxy group are substituted at the 2 and 1 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(trifluoromethoxy)naphthalene typically involves the introduction of the trifluoromethoxy group and the chlorine atom onto the naphthalene ring. One common method is through the reaction of 2-chloronaphthalene with trifluoromethoxy reagents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield naphthoquinones .

Scientific Research Applications

2-Chloro-1-(trifluoromethoxy)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(trifluoromethoxy)naphthalene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications .

Properties

Molecular Formula

C11H6ClF3O

Molecular Weight

246.61 g/mol

IUPAC Name

2-chloro-1-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C11H6ClF3O/c12-9-6-5-7-3-1-2-4-8(7)10(9)16-11(13,14)15/h1-6H

InChI Key

TUYVAOPDMYZFKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)Cl

Origin of Product

United States

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